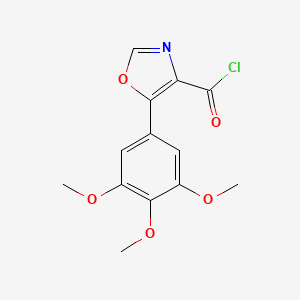![molecular formula C10H9NO B12876018 2-Cyclopropylbenzo[d]oxazole](/img/structure/B12876018.png)
2-Cyclopropylbenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropylbenzo[d]oxazole is a heterocyclic compound that features a benzene ring fused to an oxazole ring, with a cyclopropyl group attached to the second carbon of the oxazole ring. This compound is part of the broader class of oxazoles, which are known for their diverse biological activities and significant roles in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylbenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the cyclodehydration of 2-aminophenol with cyclopropyl carboxylic acid under acidic conditions. Another approach involves the use of β-hydroxy amides and Deoxo-Fluor® reagents to form oxazolines, which can then be oxidized to oxazoles .
Industrial Production Methods
Industrial production of this compound may utilize catalytic systems to enhance efficiency and yield. Magnetic nanocatalysts, for example, have been employed to facilitate the synthesis of oxazole derivatives, offering advantages such as easy separation from the reaction mixture and high stability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropylbenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can convert oxazolines to oxazoles.
Reduction: Reduction reactions can modify the oxazole ring or the cyclopropyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of oxazolines yields oxazoles, while substitution reactions can introduce various functional groups onto the benzene or oxazole rings .
Wissenschaftliche Forschungsanwendungen
2-Cyclopropylbenzo[d]oxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Cyclopropylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives have been shown to inhibit enzymes such as DNA topoisomerases and protein kinases, leading to effects such as apoptosis in cancer cells. The compound may also interact with receptors and other proteins, modulating their activity and resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: Similar structure but lacks the cyclopropyl group.
Thiazole: Contains a sulfur atom instead of an oxygen atom in the ring.
Isoxazole: The nitrogen and oxygen atoms are adjacent in the ring.
Uniqueness
2-Cyclopropylbenzo[d]oxazole is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H9NO |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
2-cyclopropyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H9NO/c1-2-4-9-8(3-1)11-10(12-9)7-5-6-7/h1-4,7H,5-6H2 |
InChI-Schlüssel |
HVNQJLMZMQDUCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


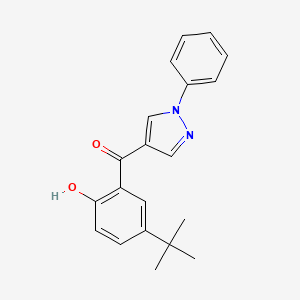
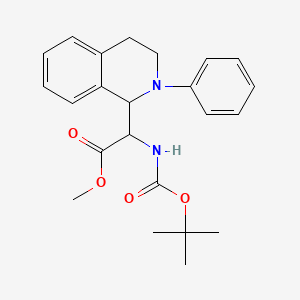
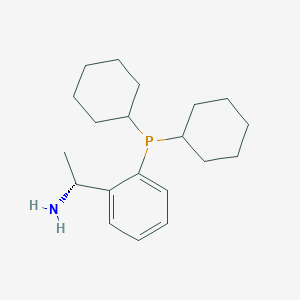
![7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide](/img/structure/B12875961.png)
![5-methoxybenzo[c]isoxazol-3(1H)-one](/img/structure/B12875962.png)
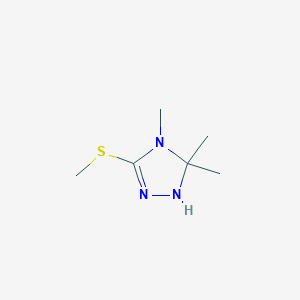
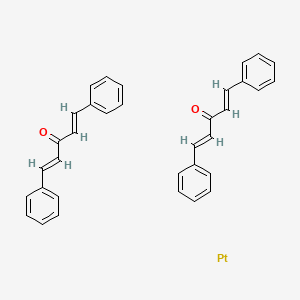
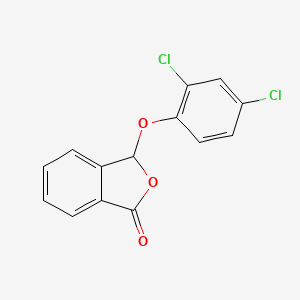
![(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)phenyl)arsinic acid](/img/structure/B12876003.png)
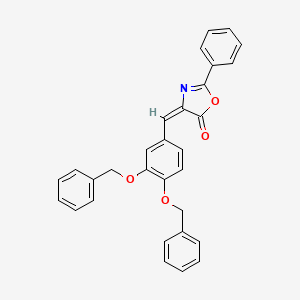
![3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime](/img/structure/B12876009.png)
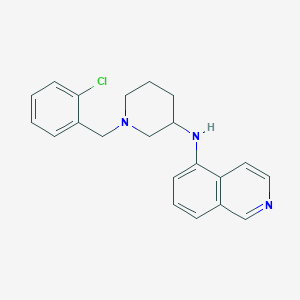
![3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876016.png)
